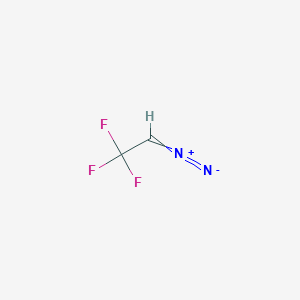
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine(monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) is a phosphatidylserine derivative. It is a conjugate base of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoserine and is a major species at physiological pH 7.3 . This compound is a type of phosphatidylserine, which are phospholipids containing serine as a head group. Phosphatidylserines are crucial components of cell membranes and play a significant role in cell signaling and apoptosis .
Méthodes De Préparation
The synthesis of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) involves the esterification of glycerol with stearic acid and linoleic acid, followed by phosphorylation and subsequent attachment of the serine moiety . The industrial production methods typically involve enzymatic processes to ensure specificity and yield. The reaction conditions often include the use of catalysts and controlled temperature and pH to optimize the reaction .
Analyse Des Réactions Chimiques
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phosphate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
Applications De Recherche Scientifique
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: This compound is used to investigate the role of phosphatidylserines in cell membrane structure and function.
Medicine: It is studied for its potential therapeutic effects in neurodegenerative diseases, as phosphatidylserines are known to support cognitive function.
Industry: It is used in the formulation of liposomes and other drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and enzymes, modulating their activity. The molecular targets include kinases and phosphatases involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) is unique due to its specific fatty acid composition (stearic acid and linoleic acid). Similar compounds include:
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-l-serine: Contains arachidonic acid instead of linoleic acid.
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine: Contains palmitic acid instead of stearic acid.
1-Oleoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine: Contains oleic acid instead of stearic acid.
These similar compounds differ in their fatty acid composition, which can influence their physical properties and biological activities.
Propriétés
Formule moléculaire |
C42H78NO10P |
|---|---|
Poids moléculaire |
788 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[hydroxy-[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,38-39H,3-11,13,15-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b14-12-,20-18-/t38-,39+/m1/s1 |
Clé InChI |
AGTPCXBHIGMTEU-NREGDSCDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)


![N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B1242866.png)
![2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid](/img/structure/B1242870.png)



